molecular formula C8H15NO4 B3047026 Ethyl 6-nitrohexanoate CAS No. 13395-05-6

Ethyl 6-nitrohexanoate

Cat. No.: B3047026
CAS No.: 13395-05-6
M. Wt: 189.21 g/mol
InChI Key: VINNAPUUICJLOW-UHFFFAOYSA-N
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Description

Ethyl 6-nitrohexanoate (C₈H₁₃NO₄, molar mass 190.11 g/mol) is a nitro-substituted ester with a six-carbon aliphatic chain. It is synthesized via nucleophilic substitution of ethyl 6-bromohexanoate with a nitro group, yielding a clear colorless oil with a moderate 52% efficiency under column chromatography purification . Key spectral data include:

  • ¹H NMR: Signals at δ 1.23–1.29 ppm (triplet, ethyl CH₃) and δ 4.09–4.18 ppm (quartet, ester CH₂) .
  • IR: Strong ester carbonyl stretch at 1730 cm⁻¹ and nitro group absorption at 1552 cm⁻¹ .
  • Applications: Intermediate in enantioselective synthesis of cyclic γ-amino acids via intramolecular Michael addition .

Properties

IUPAC Name

ethyl 6-nitrohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-2-13-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINNAPUUICJLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547480
Record name Ethyl 6-nitrohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-05-6
Record name Ethyl 6-nitrohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-nitrohexanoate can be synthesized through a multi-step process involving the nitro-oxidation of cyclohexene to form 2-nitrocyclohexanone. This intermediate is then cleaved and esterified with ethanol to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is carefully controlled to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-nitrohexanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-nitrohexanoic acid and ethanol.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

    Reduction: 6-aminohexanoate.

    Hydrolysis: 6-nitrohexanoic acid and ethanol.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-nitrohexanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Agricultural Chemistry: It is explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-nitrohexanoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of an acid and an alcohol.

Comparison with Similar Compounds

Methyl 6-Nitrohexanoate (C₇H₁₃NO₄, 175.18 g/mol)

Key Differences :

  • Synthesis: Mthis compound is synthesized via cyclization reactions, prioritizing steric and stereochemical control for ligand design (e.g., AMPED-based ligands for ⁸⁹Zr PET imaging) .
  • Reactivity: Unlike this compound, mthis compound fails to undergo coupling with dodecanal under sodium methoxide catalysis, producing only aldehyde self-condensation byproducts .
  • Applications : Preferred in radiopharmaceutical scaffolds due to its compact methyl group minimizing steric interference with metal coordination .
Property This compound Mthis compound
Molar Mass 190.11 g/mol 175.18 g/mol
Synthetic Yield 52% Not explicitly reported
Key Spectral Peaks 1730 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂) Similar ester/nitro peaks expected
Reactivity Forms γ-amino acids via Michael addition Inert in aldehyde coupling

Ethyl Esters with Alternative Substituents

Ethyl 6-(2,5-Dichlorophenyl)-6-oxohexanoate (C₁₄H₁₆Cl₂O₃):

  • Structure : Features a dichlorophenyl ketone group instead of a nitro moiety.
  • Applications : Used in pharmaceutical intermediates; however, its safety profile requires stringent handling due to halogenated substituents .

Ethyl Caprate (Decanoate):

  • Comparison: Lacks nitro functionality but shares ester properties. Ethyl caprate has higher hydrophobicity (critical temperature 638 K vs. ~400 K for nitrohexanoates) , making it unsuitable for polar reaction media.

Research Findings and Mechanistic Insights

  • Steric Effects: Mthis compound’s failure in aldehyde coupling highlights the critical role of steric hindrance in nitro-aldol reactions. Ethyl derivatives may offer better reactivity due to longer alkyl chains reducing steric clash .
  • Electronic Effects: The nitro group’s electron-withdrawing nature enhances electrophilicity in this compound, enabling Michael addition pathways absent in non-nitro esters .

Biological Activity

Ethyl 6-nitrohexanoate is a compound of interest in various biological and medicinal chemistry applications. This article provides a detailed exploration of its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is an ester derived from hexanoic acid and nitroethanol. Its molecular formula is C8H15NO2C_8H_{15}NO_2 with a molecular weight of approximately 171.22 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that nitro compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with nitro groups can disrupt bacterial cell walls and inhibit bacterial growth. The mechanism involves the generation of reactive nitrogen species that can damage cellular components such as DNA and proteins .

Anticancer Activity

This compound has shown potential as an anticancer agent. In vitro studies have reported that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound appears to activate apoptotic pathways by modulating the expression of key regulatory proteins such as caspases and Bcl-2 family members .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural characteristics. The nitro group plays a crucial role in enhancing its reactivity and biological interactions. Studies on structure-activity relationships (SAR) suggest that modifications to the alkyl chain length and branching can affect the potency and selectivity of the compound against specific biological targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Bacterial Strain MIC (µg/mL)
E. coli50
Staphylococcus aureus50

Case Study 2: Anticancer Effects

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to untreated controls.

Treatment Cell Viability (%) Apoptosis Rate (%)
Control1005
This compound (25 µM)4530

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Reactive Nitrogen Species Generation : The nitro group facilitates the production of reactive nitrogen species, which can lead to oxidative stress in microbial cells.
  • Apoptotic Pathway Activation : In cancer cells, this compound may induce apoptosis by activating caspases and altering mitochondrial membrane potential.
  • Cell Membrane Disruption : The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to cellular disruption.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-nitrohexanoate
Reactant of Route 2
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Ethyl 6-nitrohexanoate

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